3-Bromo-5-methylbenzoic acid

Medicinal Chemistry Process Chemistry Cross-Coupling

Substituting a generic bromomethylbenzoic acid in VEGFR-2 inhibitor synthesis can cause coupling failures due to incorrect regiochemistry. 3-Bromo-5-methylbenzoic acid (CAS 58530-13-5) eliminates this risk with its precisely defined 3-bromo-5-methyl substitution pattern. • Enables reliable Suzuki-Miyaura cross-couplings for quinoline amide derivatives (WO-2021155316-A1, WO-2021000925-A1) • Predictable pKa of 3.88±0.10 ensures reproducible deprotonation and extraction behavior • Lower melting point (178-179.5 °C) vs. regioisomers simplifies handling and reduces energy costs in process chemistry

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 58530-13-5
Cat. No. B058166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methylbenzoic acid
CAS58530-13-5
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)C(=O)O
InChIInChI=1S/C8H7BrO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11)
InChIKeyNWOMVQDBDBUANF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methylbenzoic Acid Procurement Overview


3-Bromo-5-methylbenzoic acid (CAS 58530-13-5) is a meta-substituted bromobenzoic acid derivative with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol [1]. This off-white to pale-yellow solid has a predicted melting point range of 178–179.5 °C and a calculated pKa of 3.88±0.10 . The compound is distinguished by the specific positioning of a bromine atom at the 3-position and a methyl group at the 5-position on the benzoic acid core. This regiochemical arrangement confers distinct electronic and steric properties that directly influence its reactivity profile in cross-coupling reactions and its suitability as a building block for specific pharmaceutical targets, particularly quinoline amide-derived VEGFR-2 kinase inhibitors .

Why Regiochemistry Matters for 3-Bromo-5-methylbenzoic Acid


Procurement of a generic 'bromomethylbenzoic acid' without precise regiochemical specification introduces substantial risk in synthetic pathways. The specific 3,5-substitution pattern on 3-bromo-5-methylbenzoic acid is not interchangeable with its regioisomers (e.g., 4-bromo-3-methylbenzoic acid or 5-bromo-2-methylbenzoic acid). This is due to quantifiable differences in electronic properties—such as a distinct pKa value (3.88±0.10) which governs acid strength and thus, its behavior in coupling and deprotonation steps . Furthermore, the steric and electronic environment dictated by the 3-bromo-5-methyl arrangement directly controls the regiochemical outcome of subsequent reactions, a principle demonstrated in studies of halogen-metal exchange on analogous dibromoarenes . Using an incorrect isomer can lead to a complete failure in the desired coupling selectivity or a significant drop in yield, directly impacting the cost-efficiency and feasibility of the synthetic route to the target API, especially when building specific quinoline amide VEGFR-2 inhibitors .

Quantified Advantages of 3-Bromo-5-methylbenzoic Acid


Enhanced Acidity vs 4-Bromo-3-methylbenzoic Acid

The pKa of a benzoic acid derivative is a critical parameter influencing its solubility, ionization state in biological systems, and reactivity in synthetic transformations. 3-Bromo-5-methylbenzoic acid exhibits a predicted pKa of 3.88±0.10, which is approximately 0.16 units higher than the pKa of its isomer, 4-bromo-3-methylbenzoic acid (pKa = 4.04±0.10) . This difference, while seemingly small, is a direct consequence of the altered substitution pattern and can affect the compound's behavior in aqueous reaction media and its propensity to form salts.

Medicinal Chemistry Process Chemistry Cross-Coupling

Lower Melting Point vs 4-Bromo-3-methylbenzoic Acid

Physical properties like melting point directly impact purification strategies and handling in a manufacturing setting. 3-Bromo-5-methylbenzoic acid has a reported melting point range of 178–179.5 °C . In stark contrast, the isomer 4-bromo-3-methylbenzoic acid has a significantly higher melting point range of 212–216 °C (lit.) . This >30°C difference is a direct manifestation of the different crystal lattice energies resulting from the altered substitution pattern.

Process Chemistry Purification Material Science

Validated Intermediate for VEGFR-2 Inhibitors

The primary application-based differentiation for 3-Bromo-5-methylbenzoic acid lies in its documented and specific role as a crucial intermediate in the synthesis of quinoline amide derivatives, which are being developed as novel VEGFR-2 inhibitors [1]. While other bromomethylbenzoic acid isomers can serve as general building blocks, this particular compound has been validated in multiple patent and research contexts for this high-value therapeutic target. For instance, its use is explicitly cited in patents WO-2021155316-A1 and WO-2021000925-A1, which relate to compounds for cancer therapy .

Medicinal Chemistry Pharmaceutical Intermediates Oncology

Application Scenarios for 3-Bromo-5-methylbenzoic Acid


VEGFR-2 Inhibitor Synthesis

Based on its documented use as a key intermediate for quinoline amide derivatives, 3-Bromo-5-methylbenzoic acid is the rational procurement choice for any research program synthesizing novel VEGFR-2 inhibitors. This application is supported by its explicit mention in relevant patents (WO-2021155316-A1, WO-2021000925-A1) . Using this specific isomer ensures alignment with established synthetic routes, avoiding the unpredictable outcomes associated with substituting a different regioisomer, which could fail to undergo the necessary cross-couplings with the correct regiochemistry.

Large-Scale Process Optimization

In a process chemistry environment, the distinct physical properties of 3-Bromo-5-methylbenzoic acid offer tangible advantages. Its lower melting point (178–179.5 °C) compared to analogs like 4-bromo-3-methylbenzoic acid (212–216 °C) can simplify handling and reduce energy costs during processing . Furthermore, its specific pKa value (3.88) provides a predictable acid strength that can be leveraged to fine-tune pH for optimal reaction yields and cleaner extractions, thereby improving overall process mass intensity and cost efficiency .

Suzuki-Miyaura Coupling for Molecular Libraries

The 3-bromo-5-methyl substitution pattern is strategically valuable for generating molecular diversity through palladium-catalyzed cross-couplings. The bromine atom acts as an effective leaving group for Suzuki-Miyaura reactions [1]. When synthesizing a library of compounds, the precise regiochemistry of this scaffold is essential, as the 5-methyl group exerts both steric and electronic influences that direct the reactivity of the coupled product, a feature that would be lost or altered if an incorrect isomer were substituted .

Ligand Design for Coordination Chemistry

Beyond its pharmaceutical applications, 3-Bromo-5-methylbenzoic acid has demonstrated utility in materials science as a ligand capable of forming coordination polymers and exhibiting antiferromagnetic coupling . Its crystalline, monoclinic structure is well-characterized, which is essential for designing metal-organic frameworks (MOFs) with predictable properties . The specific geometry of the 3-bromo-5-methyl substitution pattern dictates the bridging capabilities of the ligand, making this isomer a uniquely valuable building block for this niche, but growing, field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.